molecular formula C11H13N3O B13181501 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine

1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B13181501
M. Wt: 203.24 g/mol
InChI Key: QROIZTWNCYBCRY-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative featuring a benzyloxymethyl substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. The benzyloxy group introduces enhanced lipophilicity compared to simpler alkyl or aryl substituents, which may influence solubility, bioavailability, and binding interactions in biological systems. This compound’s core pyrazole scaffold is a common motif in drug discovery due to its versatility in hydrogen bonding and aromatic interactions .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(phenylmethoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c12-11-6-13-14(7-11)9-15-8-10-4-2-1-3-5-10/h1-7H,8-9,12H2

InChI Key

QROIZTWNCYBCRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of a benzyloxy-substituted precursor with a suitable amine. One common method includes the use of benzyloxyacetaldehyde and hydrazine hydrate under reflux conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

While the exact compound "1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine" is not extensively documented, research on related pyrazole derivatives and compounds with similar functional groups can provide insight into its potential applications. Pyrazole derivatives, in general, are considered pharmacologically important and possess a wide range of biological activities .

Scientific Research Applications

This compound, and similar compounds, have roles in medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry

  • Building Block for Pharmaceuticals Pyrazole derivatives are used as building blocks in synthesizing pharmaceutical agents. The presence of a pyrazole nucleus in various structures leads to applications in medicine .
  • Antiproliferative Activity Research indicates that pyrazole derivatives can have significant antiproliferative effects against cancer cells. For example, one study showed significant activity against MDA-MB-231 cells.
  • Drug Development Pyrazoles are present in drugs with diverse therapeutic activities, such as anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant agents .

Organic Synthesis

  • Intermediate in Synthesis This compound can serve as an intermediate in synthesizing complex organic molecules. Pyrazoles are useful in organic synthesis, with a variety of synthesis methods and synthetic analogs reported .
  • Chemical Reactions 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine undergoes oxidation, reduction, and substitution reactions. Oxidation can form a benzaldehyde derivative, reduction can lead to amino derivatives, and substitution can create various substituted pyrazole derivatives.

Biological Studies

  • Potential Biological Activities The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
  • In Vivo Studies In vivo experiments with pyrazole derivatives have shown potential in reducing tumor size and improving survival rates in mouse models.

Potential issues

  • "Harmful if swallowed"
  • "Causes skin irritation"
  • "Causes serious eye irritation"

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine, emphasizing differences in substituents, molecular properties, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties/Applications References
1-Benzyl-1H-pyrazol-4-amine C₁₀H₁₁N₃ 173.21 Benzyl group at N1 28466-62-8 Intermediate in drug synthesis
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-4-amine C₁₀H₈Cl₂N₃ 241.10 2,6-Dichlorophenylmethyl at N1 208.03897-5 Enhanced stability due to electron-withdrawing Cl groups
1-[(2-Trifluoromethylphenyl)methyl]-1H-pyrazol-4-amine C₁₁H₁₀F₃N₃ 241.21 2-Trifluoromethylphenylmethyl at N1 N/A High lipophilicity; potential CNS activity
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine HCl C₇H₈F₃N₃O 231.16 Trifluoroethoxymethyl at N1 (HCl salt) 1250004-13-7 Improved solubility in acidic conditions
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₈H₁₁N₅ 177.21 Methylpyrazolemethyl at N1 1546273-32-8 Bidentate ligand for metal coordination

Key Structural and Functional Differences:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance thermal stability and reduce basicity of the amine group. For example, 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-4-amine shows increased resistance to oxidation compared to the benzyl analog . Benzyloxy vs. Heterocyclic Substituents: Compounds like 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine exhibit dual pyrazole rings, enabling chelation with transition metals, a feature absent in the target compound .
  • Synthetic Pathways :

    • Hydrogenation : Used for nitro-to-amine reduction in analogs like 1-[(2-trifluoromethylphenyl)methyl]-1H-pyrazol-4-amine .
    • Alkylation : Common for introducing benzyl or substituted benzyl groups via reactions with benzyl bromides or chlorides .

Biological Activity

1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a benzyloxy group and an amine substituent on the pyrazole ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Structural Features : The compound contains a five-membered pyrazole ring with two nitrogen atoms, which is known for its diverse biological activities.

Biological Activities

Recent studies have highlighted several promising biological activities of this compound:

Anticancer Activity

This compound has shown significant anticancer potential, particularly against various cancer cell lines. Research indicates that compounds with similar pyrazole structures can inhibit the growth of multiple cancer types, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells, suggesting its utility as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit inhibition of inflammatory pathways, including the NF-kB/AP-1 signaling cascade. In vitro assays have shown that this compound can significantly reduce the production of pro-inflammatory cytokines .

The precise mechanism of action of this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and inflammation. For instance, studies have indicated that similar pyrazole compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Compound NameKey FeaturesBiological Activity
1-(Benzyloxy)-3-methylpyrazoleMethyl substitutionEnhanced anticancer activity
4-Chloro-1H-pyrazoleChlorine substitutionAltered reactivity profile

This table illustrates how modifications to the pyrazole structure can affect biological outcomes, emphasizing the importance of SAR studies in drug development.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Antitumor Efficacy in Animal Models : In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast and lung cancer.
  • Toxicological Assessment : Preliminary toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

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